molecular formula C19H32BClO3Si B2890823 2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester CAS No. 2304635-51-4

2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester

Número de catálogo: B2890823
Número CAS: 2304635-51-4
Peso molecular: 382.81
Clave InChI: ZXVOBKPEMWVQEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a boronic acid pinacol ester featuring a 6-chlorophenyl backbone substituted with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 2-position. The pinacol ester moiety (a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring) enhances stability and solubility in organic solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . The TBS group provides steric protection for the hydroxymethyl functionality, preventing undesired reactivity during synthesis while allowing deprotection under mild acidic or fluoride-based conditions .

Propiedades

IUPAC Name

tert-butyl-[[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BClO3Si/c1-17(2,3)25(8,9)22-13-14-11-10-12-15(21)16(14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVOBKPEMWVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BClO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. As a synthetic reagent, it’s likely that its activity would be optimized under controlled laboratory conditions.

Actividad Biológica

2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic acid pinacol ester (commonly referred to as TBDMS-6-Cl-Ph-B(OH)2) is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility, making it suitable for various chemical reactions and biological applications.

  • Molecular Formula : C₁₂H₁₉BClO₃Si
  • Molecular Weight : 284.76 g/mol
  • CAS Number : 21107087

The presence of the boronic acid functionality allows this compound to interact with biological targets, particularly in the context of enzyme inhibition and drug development.

Boronic acids are known to interact with diols, which are prevalent in biological systems. The TBDMS group enhances the lipophilicity of the compound, facilitating membrane permeability and enhancing its bioavailability. This characteristic is crucial for its application in targeting specific enzymes or receptors within cells.

Enzyme Inhibition

Research indicates that boronic acids can serve as effective inhibitors for various enzymes, particularly proteases and kinases. The interaction between TBDMS-6-Cl-Ph-B(OH)2 and these enzymes can lead to significant alterations in their activity, which is beneficial in designing therapeutic agents for diseases such as cancer and diabetes.

Case Studies

  • Anticancer Activity :
    A study explored the use of boronic acid derivatives in targeting cancer cell metabolism. TBDMS-6-Cl-Ph-B(OH)2 demonstrated promising results in inhibiting tumor growth in vitro by disrupting metabolic pathways essential for cancer cell proliferation. The compound showed a dose-dependent response, with IC50 values indicating effective inhibition at low concentrations.
  • Diabetes Management :
    Another investigation focused on the potential of TBDMS-6-Cl-Ph-B(OH)2 as an inhibitor of glucosidase enzymes. By inhibiting these enzymes, the compound could potentially regulate blood sugar levels, offering a new avenue for diabetes treatment. Preliminary data suggested improved glycemic control in animal models treated with this compound.

Data Tables

PropertyValue
Molecular FormulaC₁₂H₁₉BClO₃Si
Molecular Weight284.76 g/mol
CAS Number21107087
SolubilitySoluble in organic solvents
StabilityStable under inert conditions
Biological ActivityObservations
AnticancerInhibits tumor growth
Diabetes ManagementRegulates blood sugar levels

Research Findings

Recent studies have highlighted the versatility of TBDMS-6-Cl-Ph-B(OH)2 in various biological contexts:

  • Cellular Uptake : Investigations into cellular uptake mechanisms revealed that the TBDMS group significantly enhances the permeability of the compound across lipid membranes.
  • Selectivity : The selectivity of TBDMS-6-Cl-Ph-B(OH)2 for certain enzyme targets was confirmed through kinetic studies, demonstrating its potential as a lead compound for drug development.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table compares key structural features, physical properties, and applications of the target compound with analogous boronic esters:

Compound Name Substituents Protective Group Molecular Weight (g/mol) Key Applications References
2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester 6-Cl, 2-(TBS-OCH2) TBS ~380 (estimated) Cross-coupling; drug discovery
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid (FB-0004) 6-Cl, 2-(Boc-NH) Boc (tert-butyloxycarbonyl) ~299 Peptide coupling; kinase inhibitor synthesis
4-(Boc-Amino)-2-methylphenylboronic Acid Pinacol Ester (PN-6344) 2-CH3, 4-(Boc-NH) Boc ~349 PROTAC development; bioconjugation
5-Chloro-2-fluorophenylboronic Acid Pinacol Ester (SY104650) 5-Cl, 2-F None ~256 Fluorinated drug intermediates
2-Methyl-6-(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester Pyridine core, 2-CH3, 6-CF3 None ~303 Heterocyclic drug synthesis

Stability and Reactivity

  • TBS Protection: The TBS group in the target compound confers superior stability under basic conditions compared to unprotected hydroxymethyl analogs (e.g., [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol), which may undergo oxidation or unintended side reactions .
  • Boc vs. TBS : Boc-protected analogs (e.g., FB-0004, PN-6344) exhibit lower thermal stability and are prone to cleavage under acidic conditions, whereas the TBS group remains intact, enabling sequential functionalization .
  • Heteroaromatic Systems : Pyridine-based boronic esters (e.g., SY277736) display altered electronic properties due to the nitrogen atom, enhancing reactivity in electron-deficient aryl couplings but reducing compatibility with strongly basic conditions .

Solubility and Handling

  • The TBS group increases lipophilicity, improving solubility in non-polar solvents (e.g., THF, dichloromethane) compared to polar analogs like SY104650, which contains fluorine and chlorine .
  • Safety data for PN-6344 highlight standard handling precautions (e.g., avoiding skin contact, refrigeration), which apply broadly to boronic esters due to their moisture sensitivity .

Q & A

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

The compound should be stored in a tightly sealed container under refrigeration (2–8°C) in a dry, inert atmosphere to prevent hydrolysis of the boronic ester or desilylation of the tert-butyldimethylsilyl (TBS) group. Static electricity accumulation must be mitigated during handling, and direct skin/eye contact should be avoided by using gloves, goggles, and fume hoods .

Q. How is this boronic ester typically utilized in cross-coupling reactions?

This compound is primarily employed in Suzuki-Miyaura reactions for C–C bond formation. The pinacol ester acts as a protecting group for the boronic acid, enhancing stability during storage. For coupling, the ester is typically hydrolyzed in situ under basic conditions (e.g., aqueous Na₂CO₃) to regenerate the reactive boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., THF or DMF) are commonly used .

Q. What safety precautions are critical during experimental workflows?

In addition to standard PPE, ensure proper ventilation to avoid inhalation of fine particulates. In case of skin contact, rinse immediately with water for ≥15 minutes. For spills, use dry sand or alcohol-resistant foam to suppress combustion hazards, as boronic esters may release toxic gases (e.g., CO) under thermal stress .

Advanced Research Questions

Q. How can coupling efficiency be optimized in sterically hindered environments?

Steric hindrance from the TBS group and chlorophenyl substituent may slow transmetallation. Strategies include:

  • Using bulky ligands (e.g., SPhos or RuPhos) to stabilize the Pd center.
  • Elevating reaction temperatures (60–100°C) to overcome kinetic barriers.
  • Employing microwave-assisted synthesis to accelerate reaction rates . Monitor reaction progress via TLC or LC-MS to adjust catalyst loading or solvent polarity.

Q. What is the impact of the TBS group on reactivity and purification?

The TBS group increases hydrophobicity (logP ~2–3, estimated), complicating aqueous workups. Purification via reverse-phase chromatography (C18 column, MeCN/H₂O gradient) or silica gel chromatography (hexane/EtOAc) is recommended. The TBS group also reduces undesired side reactions (e.g., protodeboronation) by shielding the hydroxymethyl moiety .

Q. Which analytical methods validate purity and structural integrity?

  • 1H/13C NMR : Confirm boronic ester integrity (pinacol methyl groups at δ ~1.3 ppm) and TBS group presence (δ ~0.1 ppm for Si–CH₃).
  • 11B NMR : Verify boron environment (δ ~30 ppm for pinacol esters).
  • HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts.
  • FT-IR : Identify B–O stretching (~1350 cm⁻¹) and Si–O–C bonds (~1100 cm⁻¹) .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported reaction yields?

Variability may arise from trace moisture (hydrolyzing the boronic ester) or Pd catalyst deactivation. Pre-dry solvents over molecular sieves, and degas reaction mixtures with N₂/Ar. For low yields, screen alternative bases (e.g., K₃PO₄) or additives (e.g., TBAB) to enhance phase transfer .

Q. Why might stability issues occur under prolonged storage?

Hydrolysis of the boronic ester or TBS group can occur if storage conditions deviate (e.g., exposure to humidity). Regularly monitor purity via HPLC and store samples with desiccants (e.g., silica gel). For long-term stability, consider lyophilization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.